(±)-1-AMino-2-propanol--d6
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Overview
Description
(±)-1-Amino-2-propanol–d6 is a deuterated version of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-Amino-2-propanol–d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of (±)-1-Amino-2-propanol–d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: (±)-1-Amino-2-propanol–d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(±)-1-Amino-2-propanol–d6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of (±)-1-Amino-2-propanol–d6 involves its interaction with various molecular targets. In biochemical studies, it acts as a labeled analog to trace metabolic pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the compound’s behavior and interactions at the molecular level.
Comparison with Similar Compounds
1-Amino-2-propanol: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
Deuterated Alcohols: Other deuterated alcohols like deuterated methanol or ethanol, used for similar purposes in analytical chemistry.
Uniqueness: (±)-1-Amino-2-propanol–d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its stability and ability to act as a tracer make it invaluable in various fields of scientific research.
Properties
CAS No. |
1219795-13-7 |
---|---|
Molecular Formula |
C3H9NO |
Molecular Weight |
81.148 |
IUPAC Name |
1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |
InChI Key |
HXKKHQJGJAFBHI-LIDOUZCJSA-N |
SMILES |
CC(CN)O |
Synonyms |
(±)-1-AMino-2-propanol--d6 |
Origin of Product |
United States |
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